2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with the molecular formula C18H21N5O5 It is a derivative of purine, a heterocyclic aromatic organic compound, and is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzylamino group can be substituted with other functional groups to create new compounds with potentially different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes, such as DNA replication and repair.
Medicine: It has been investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets within cells. It is known to bind to purine receptors, which are involved in various cellular signaling pathways. This binding can modulate the activity of enzymes and other proteins, leading to changes in cellular functions. The compound’s effects on DNA and RNA synthesis are also of particular interest, as they may contribute to its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin that promotes cell division and growth in plants.
Adenine: A purine derivative that is a fundamental component of DNA and RNA.
Guanine: Another purine derivative that plays a crucial role in the structure of nucleic acids.
Uniqueness
2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific structure, which combines a benzylamino group with a purine base and a hydroxymethyl group. This unique combination of functional groups gives the compound distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[6-(benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-17-12(23)16(20-8-21-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMRRPHRZQYKIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2N(C=N3)C4C(C(C(C(O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317426 |
Source
|
Record name | 2-[6-(benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56159-42-3 |
Source
|
Record name | NUCLEOSIDE DERIV | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[6-(benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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